4-(4-(Bromomethyl)phenyl)thiazol-2-amine
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Overview
Description
4-(4-(Bromomethyl)phenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(Bromomethyl)phenyl)thiazol-2-amine typically involves the reaction of 4-bromobenzyl bromide with thioamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated intermediates and final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-(Bromomethyl)phenyl)thiazol-2-amine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The thiazole ring can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of azides or secondary amines.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity against various bacterial and fungal strains.
Medicine: Shows promise as an anticancer agent, particularly against breast cancer cell lines.
Mechanism of Action
The mechanism of action of 4-(4-(Bromomethyl)phenyl)thiazol-2-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)thiazol-2-amine: Similar structure but lacks the bromomethyl group.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains additional functional groups that enhance its antimicrobial and anticancer properties.
Uniqueness
4-(4-(Bromomethyl)phenyl)thiazol-2-amine is unique due to the presence of the bromomethyl group, which enhances its reactivity and allows for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications .
Properties
CAS No. |
767606-50-8 |
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Molecular Formula |
C10H9BrN2S |
Molecular Weight |
269.16 g/mol |
IUPAC Name |
4-[4-(bromomethyl)phenyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9BrN2S/c11-5-7-1-3-8(4-2-7)9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13) |
InChI Key |
VONUDKVUWPTFLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CSC(=N2)N |
Origin of Product |
United States |
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